

# A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride: Properties, Synthesis, and Applications

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## Compound of Interest

**Compound Name:** 3-Piperazinobenzisothiazole hydrochloride

**Cat. No.:** B043173

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Piperazinobenzisothiazole hydrochloride** (CAS No: 87691-88-1), a key heterocyclic organic compound. Primarily recognized as a critical intermediate in the synthesis of atypical antipsychotic medications, its well-defined chemical properties and synthetic pathways are of significant interest in pharmaceutical research and development. This guide details its chemical characteristics, a standard experimental protocol for its synthesis, and its role in the development of neuroleptic agents.

## Core Chemical and Physical Properties

**3-Piperazinobenzisothiazole hydrochloride** typically presents as an off-white to yellow powder.<sup>[1]</sup> Its stability and structure make it a reliable building block in complex pharmaceutical manufacturing.<sup>[1]</sup>

Below is a summary of its key quantitative properties:

Property	Value	Reference
CAS Number	87691-88-1	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> CIN <sub>3</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	255.77 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	255.0596963 Da	<a href="#">[3]</a>
Appearance	Off-white solid	<a href="#">[2]</a> <a href="#">[5]</a>
Purity	≥98-99%	<a href="#">[1]</a> <a href="#">[6]</a>
Storage Temperature	Room Temperature, Inert Atmosphere or 2-8°C	<a href="#">[6]</a> <a href="#">[7]</a>
Hydrogen Bond Donor Count	2	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[3]</a>
Rotatable Bond Count	1	<a href="#">[3]</a>

## Synthesis Protocol: From Piperazine and 3-Chloro-1,2-benzisothiazole

The following is a general and widely cited procedure for the synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride. The process involves a nucleophilic substitution reaction between anhydrous piperazine and 3-chloro-1,2-benzisothiazole.

## Experimental Methodology

### 1. Reaction Setup:

- A dry, 300 mL round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.[\[2\]](#)[\[5\]](#)
- The flask is charged with anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).[\[2\]](#)[\[5\]](#)

- The system is purged with nitrogen and heated to 100°C in an oil bath.[2][5]

#### 2. Reagent Addition:

- A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) dissolved in tert-butanol (10 mL) is prepared and added to the dropping funnel.[2][5]
- This solution is added dropwise to the reaction flask over 20 minutes. The addition rate is controlled to maintain the reaction temperature between 112-118°C due to the exothermic nature of the reaction.[2][5]

#### 3. Reflux and Monitoring:

- Following the addition, the resulting yellow solution is heated to reflux (approximately 121°C) and maintained for 24 hours.[2][5]
- Reaction completion is monitored and confirmed by thin-layer chromatography (TLC).[2][5]

#### 4. Work-up and Extraction:

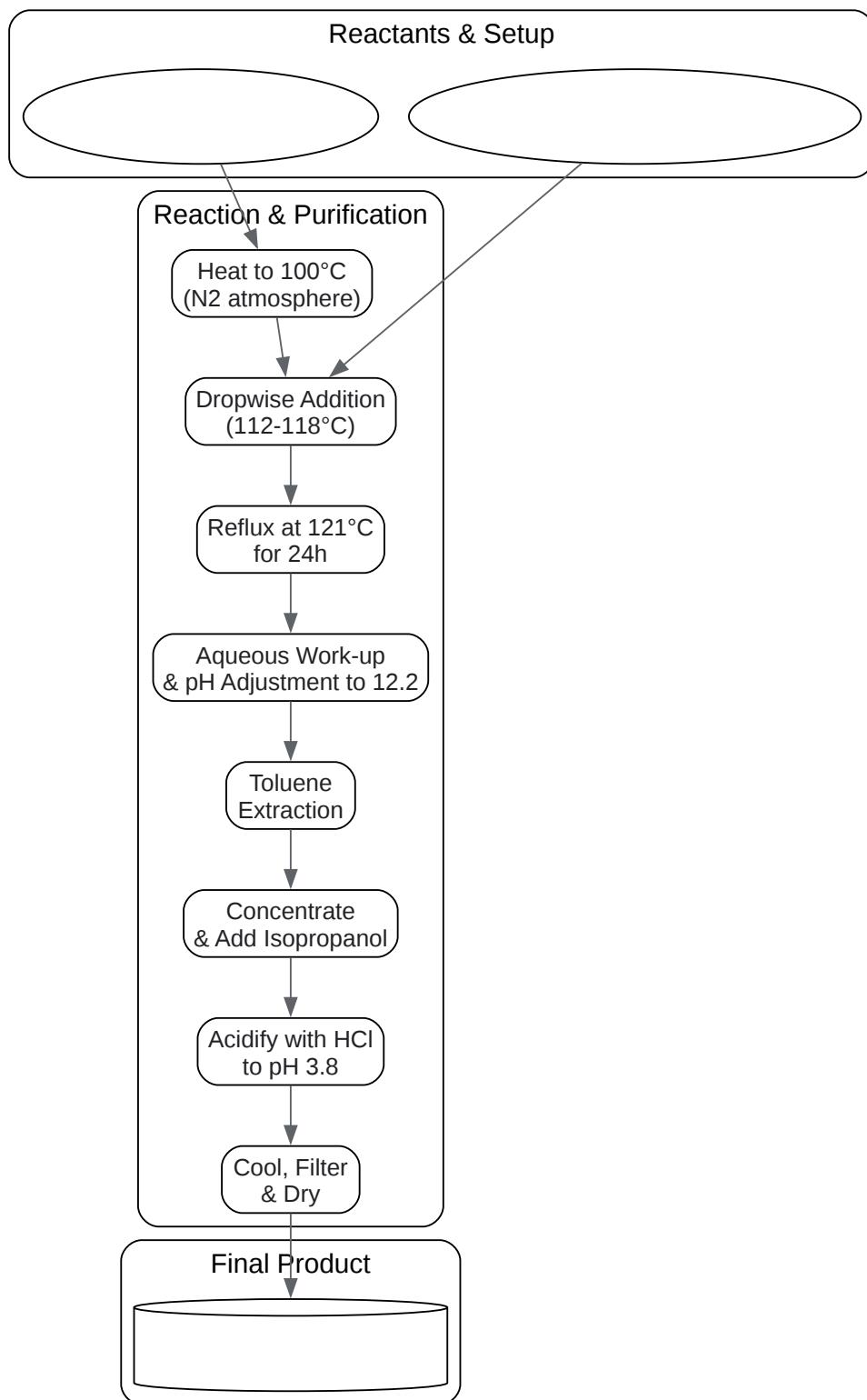
- The reaction mixture is cooled to 85°C, and 120 mL of water is added.[2][5]
- The turbid solution is filtered, and the filter cake is washed with a 60 mL solution of tert-butanol/water (1:1).[2][5]
- The filtrate and washings are combined, and the pH is adjusted to 12.2 using a 50% aqueous sodium hydroxide solution.[2][5]
- The aqueous solution is extracted with toluene (200 mL), the layers are separated, and the aqueous layer is extracted again with fresh toluene (100 mL).[2][5]

#### 5. Product Isolation and Purification:

- The combined toluene layers are washed with 75 mL of water and then concentrated under vacuum at 48°C to a volume of 90 mL.[2][5]
- Isopropanol (210 mL) is added to the concentrated solution.[2][5]

- The pH is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid (approx. 7.6 mL).[2][5]
- The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.[2][5]
- The filter cake is washed with cold isopropanol (50 mL) and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid (yield ~80%).[2][5]

## Synthesis Workflow

[Click to download full resolution via product page](#)*A flowchart of the synthesis protocol for 3-Piperazinobenzisothiazole HCl.*

## Analytical Methods

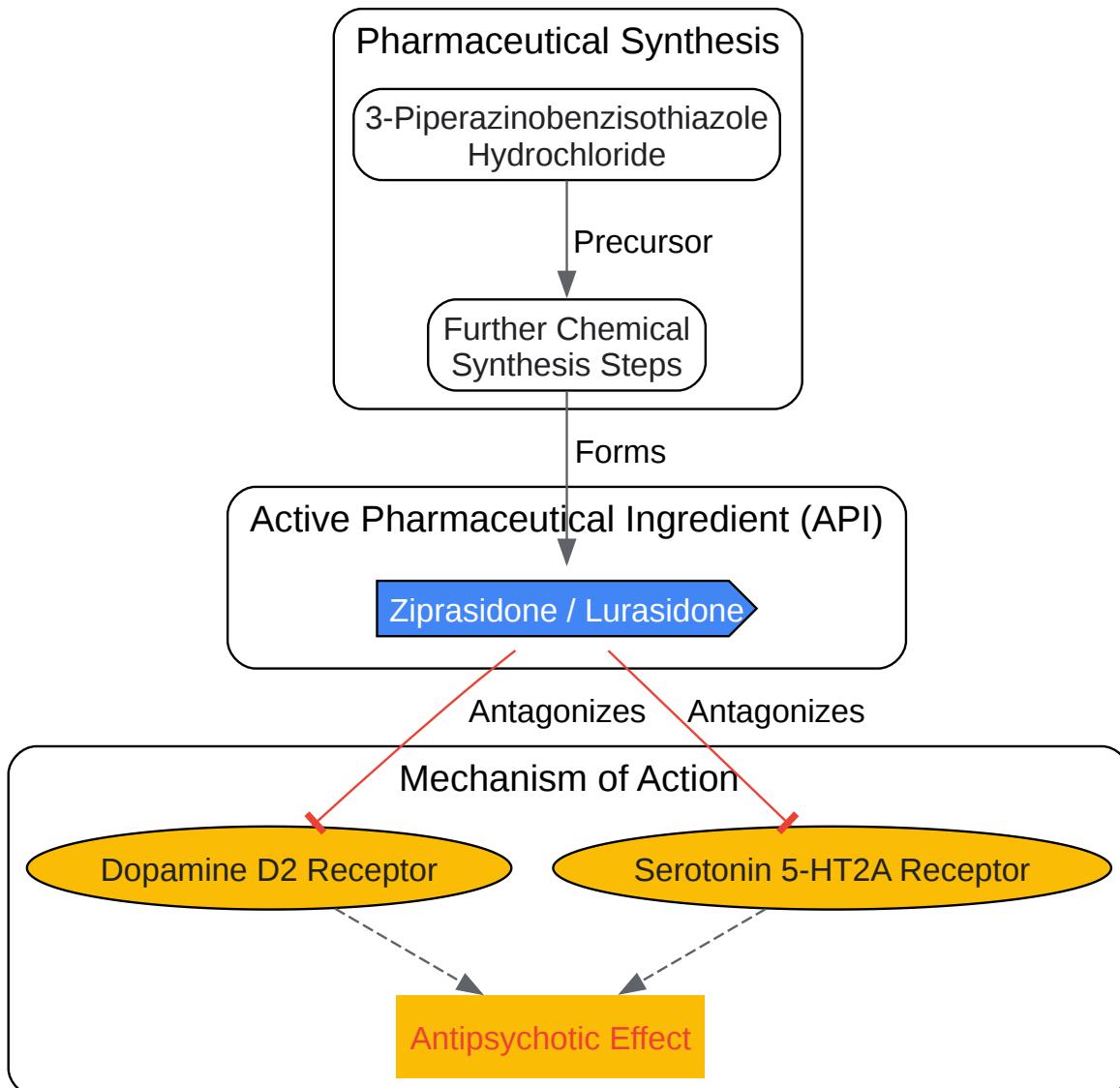
The quantification and quality control of **3-Piperazinobenzisothiazole hydrochloride** and related piperazine compounds are crucial. While specific spectral data for this compound is not readily available in public databases, its analysis can be performed using established methods for piperazine derivatives. These include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or other detectors, and Gas Chromatography (GC).<sup>[8][9]</sup> Spectrophotometric methods can also be developed for its quantification.<sup>[8]</sup> For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.<sup>[8]</sup>

## Biological Significance and Role in Drug Development

**3-Piperazinobenzisothiazole hydrochloride** is not typically used as an active pharmaceutical ingredient (API) itself. Instead, its primary importance lies in its role as a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.<sup>[1]</sup>

- Ziprasidone: An antipsychotic medication used to manage schizophrenia and bipolar disorder.<sup>[1]</sup>
- Lurasidone: Another antipsychotic agent approved for the treatment of schizophrenia, including in adolescents.<sup>[1]</sup>

These drugs function as antagonists for both serotonin (5-HT<sub>2</sub>) and dopamine (D<sub>2</sub>) receptors.<sup>[5][10]</sup> The benzisothiazole piperazine moiety, derived from this intermediate, is critical for the pharmacological activity of the final drug product. Therefore, the efficient and high-purity synthesis of **3-Piperazinobenzisothiazole hydrochloride** is a vital upstream step in the manufacturing of these essential medicines.



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*Role of the intermediate in the synthesis and action of antipsychotic drugs.*

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